molecular formula C12H8Cl2O3 B454976 5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbaldehyde CAS No. 438220-51-0

5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbaldehyde

Cat. No.: B454976
CAS No.: 438220-51-0
M. Wt: 271.09g/mol
InChI Key: JMJZPMFPPLREBR-UHFFFAOYSA-N
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Description

5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbaldehyde is an organic compound with the molecular formula C12H8Cl2O3. It is known for its unique structure, which includes a furan ring substituted with a dichlorophenoxy group and an aldehyde functional group. This compound is used in various scientific research applications due to its reactivity and potential biological activities .

Scientific Research Applications

5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbaldehyde is used in several scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies related to its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbaldehyde typically involves the reaction of 2,5-dichlorophenol with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde
  • 5-[(2,6-Dichlorophenoxy)methyl]furan-2-carbaldehyde
  • 5-[(2,5-Dichlorophenoxy)methyl]thiophene-2-carbaldehyde

Uniqueness

5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbaldehyde is unique due to the specific positioning of the dichlorophenoxy group and the furan ring, which may confer distinct reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

5-[(2,5-dichlorophenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O3/c13-8-1-4-11(14)12(5-8)16-7-10-3-2-9(6-15)17-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJZPMFPPLREBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OCC2=CC=C(O2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901216251
Record name 5-[(2,5-Dichlorophenoxy)methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901216251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438220-51-0
Record name 5-[(2,5-Dichlorophenoxy)methyl]-2-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438220-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2,5-Dichlorophenoxy)methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901216251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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